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molecular formula C9H12O5 B1529649 Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate CAS No. 857177-01-6

Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

Cat. No. B1529649
M. Wt: 200.19 g/mol
InChI Key: QMOCKDHJHSQMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188101B2

Procedure details

Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (272 mg, 19%) was synthesised from tetrahydro-4H-pyran-4-one (1 ml, 10.83 mmol) and ethyl 2-chloro-2-oxoacetate (0.808 ml, 7.22 mmol) by the general procedure for the preparation of diketones. MS (ES−) m/z 199.1 (M−H)−
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.808 mL
Type
reactant
Reaction Step One
[Compound]
Name
diketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.Cl[C:9](=[O:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>>[O:15]=[C:9]([CH:3]1[C:4](=[O:7])[CH2:5][CH2:6][O:1][CH2:2]1)[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
0.808 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
diketones
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)OCC)C1COCCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 272 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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